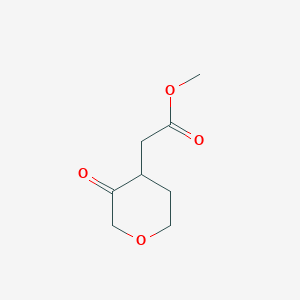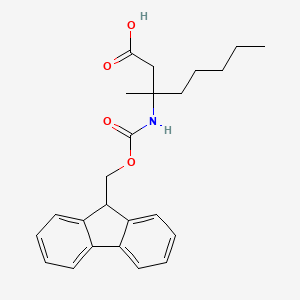![molecular formula C8H5F3O2S B2760338 (2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid CAS No. 2044946-97-4](/img/structure/B2760338.png)
(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid is a compound that features a thiophene ring substituted with a trifluoromethyl group and a propenoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of thiophene derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The propenoic acid moiety can be introduced through a Heck reaction, where the thiophene derivative is coupled with an appropriate acrylate under palladium catalysis .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the common methods used for the large-scale production of thiophene derivatives . These methods involve the condensation of various substrates under controlled conditions to form the desired thiophene ring system.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The propenoic acid moiety can be reduced to the corresponding propanoic acid using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the propenoic acid moiety can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-(trifluoromethyl)phenyl]prop-2-enoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(2E)-3-[5-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and biological activities compared to its phenyl and pyridine analogs. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)6-3-5(4-14-6)1-2-7(12)13/h1-4H,(H,12,13)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIQKZDAWFLAAP-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1/C=C/C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
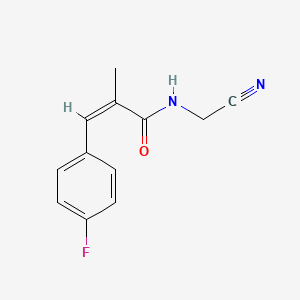

![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2760263.png)
![2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile](/img/structure/B2760264.png)

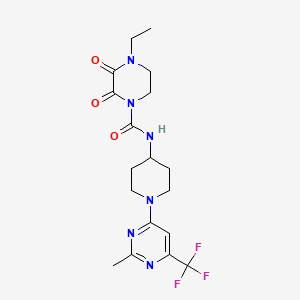
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2760267.png)
![N-(2,5-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760268.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2760269.png)
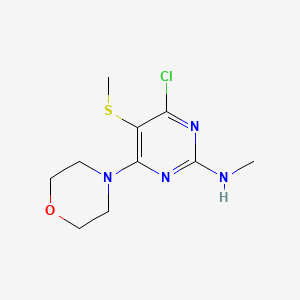
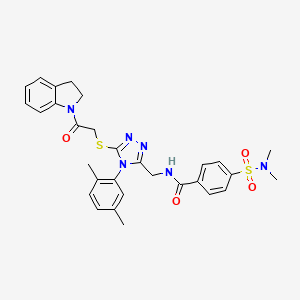
![5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2760272.png)
